- Enantioselective Synthesis of Highly Substituted Furans by a Copper(II)-Catalyzed Cycloisomerization-Indole Addition ReactionJournal of the American Chemical Society, 2011, 133(22), 8486-8489,
Cas no 97443-80-6 (1-Bromo-2,4,6-tricyclohexylbenzene)

97443-80-6 structure
Nombre del producto:1-Bromo-2,4,6-tricyclohexylbenzene
1-Bromo-2,4,6-tricyclohexylbenzene Propiedades químicas y físicas
Nombre e identificación
-
- Benzene, 2-bromo-1,3,5-tricyclohexyl-
- 1-Bromo-2,4,6-tricyclohexylbenzene
- 2-bromo-1,3,5-tricyclohexylbenzene
- 2,4,6-Tricyclohexylbromobenzene
- 2,4,6-Tricyclohexylphenyl bromide
- 2-Bromo-1,3,5-tricyclohexylbenzene (ACI)
- 1,3,5-Tricyclohexylbromobenzene
- WAMFJXQPJPAGHX-UHFFFAOYSA-N
- MFCD22370173
- AC8603
- SCHEMBL1484750
- BS-45990
- SY263187
- DTXSID20736319
- 1-Bromo-2,4,6-tricyclohexylbenzene, 90%
- CS-0098522
- 97443-80-6
- (2-Bromobenzene-1,3,5-triyl)tricyclohexane
-
- MDL: MFCD22370173
- Renchi: 1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2
- Clave inchi: WAMFJXQPJPAGHX-UHFFFAOYSA-N
- Sonrisas: BrC1C(C2CCCCC2)=CC(C2CCCCC2)=CC=1C1CCCCC1
Atributos calculados
- Calidad precisa: 402.19221g/mol
- Masa isotópica única: 402.19221g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 3
- Complejidad: 359
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 0Ų
- Xlogp3: 10.2
Propiedades experimentales
- Punto de fusión: 140-163 °C
1-Bromo-2,4,6-tricyclohexylbenzene Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:2-8°C
1-Bromo-2,4,6-tricyclohexylbenzene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D780084-10g |
(2-Bromobenzene-1,3,5-triyl)tricyclohexane |
97443-80-6 | Tech. 90% | 10g |
$345 | 2024-07-20 | |
1PlusChem | 1P00IKER-100mg |
Benzene, 2-bromo-1,3,5-tricyclohexyl- |
97443-80-6 | 95% | 100mg |
$10.00 | 2024-04-19 | |
Aaron | AR00IKN3-25g |
Benzene, 2-bromo-1,3,5-tricyclohexyl- |
97443-80-6 | 98% | 25g |
$539.00 | 2025-02-11 | |
1PlusChem | 1P00IKER-250mg |
Benzene, 2-bromo-1,3,5-tricyclohexyl- |
97443-80-6 | 95% | 250mg |
$16.00 | 2024-04-19 | |
abcr | AB583082-5g |
(2-Bromobenzene-1,3,5-triyl)tricyclohexane; . |
97443-80-6 | 5g |
€303.50 | 2024-04-16 | ||
Aaron | AR00IKN3-10g |
Benzene, 2-bromo-1,3,5-tricyclohexyl- |
97443-80-6 | 98% | 10g |
$293.00 | 2025-02-11 | |
A2B Chem LLC | AI65459-250mg |
1,3,5-Tricyclohexylbromobenzene |
97443-80-6 | 95% | 250mg |
$14.00 | 2024-07-18 | |
Ambeed | A753414-1g |
1,3,5-Tricyclohexylbromobenzene |
97443-80-6 | 95% | 1g |
$44.0 | 2024-08-02 | |
Ambeed | A753414-25g |
1,3,5-Tricyclohexylbromobenzene |
97443-80-6 | 95% | 25g |
$798.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169162-5g |
2-Bromo-1,3,5-tricyclohexylbenzene |
97443-80-6 | 98% | 5g |
¥1647.00 | 2024-04-23 |
1-Bromo-2,4,6-tricyclohexylbenzene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Aluminum chloride ; 5 min, -40 °C; 30 min, -40 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Hexane , Water
1.3 Reagents: Bromine Solvents: Trimethyl phosphate ; 5 min, 70 °C; 1.5 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Hexane , Water
1.3 Reagents: Bromine Solvents: Trimethyl phosphate ; 5 min, 70 °C; 1.5 h, 70 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 0 °C → rt; 20 h, rt
Referencia
- Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanesNature Communications, 2021, 12(1),,
Métodos de producción 3
Condiciones de reacción
Referencia
- Mesomeric dipole moments. VII. Secondary steric effects in 2,4,6-trialkylated acetophenones and nitrobenzenes: dipole moments and carbon-13 NMR spectraCollection of Czechoslovak Chemical Communications, 1985, 50(1), 208-14,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile , Dichloromethane ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Referencia
- Chemically amplified resist composition and pattern forming process having high resolution and minimal line edge roughness, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ; 10 min, rt → 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water ; rt
Referencia
- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic InvestigationsChemistry - A European Journal, 2015, 21(14), 5561-5583,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ; 2 h, 0 °C
Referencia
- Organocatalytic Kinetic Resolution of SulfoximinesJournal of the American Chemical Society, 2016, 138(7), 2166-2169,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ; 15 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild ConditionsOrganic Letters, 2012, 14(1), 170-173,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ; 15 min, 0 °C; 0 °C → 40 °C; 3 h, 40 °C
Referencia
- An Alternative Synthesis of Cycloalkyl-Substituted CPA Catalysts and Application in Asymmetric Protonation ReactionsEuropean Journal of Organic Chemistry, 2021, 2021(35), 4943-4945,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ; 10 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water
Referencia
- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein RearrangementAngewandte Chemie, 2013, 52(35), 9266-9270,
1-Bromo-2,4,6-tricyclohexylbenzene Raw materials
1-Bromo-2,4,6-tricyclohexylbenzene Preparation Products
1-Bromo-2,4,6-tricyclohexylbenzene Literatura relevante
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97443-80-6)1-Bromo-2,4,6-tricyclohexylbenzene

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):197.0/718.0